molecular formula C21H25FN2O3S2 B12201131 (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12201131
M. Wt: 436.6 g/mol
InChI Key: JRAUWYNRIDEGMG-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzylidene group, a piperidinyl group, and a thiazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through a cyclization reaction involving a thiourea derivative and a haloketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone core to a thiazolidine.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections.

Industry

In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core and fluorobenzylidene group may enable it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and fluorobenzylidene derivatives. Examples are:

  • 2-thioxo-1,3-thiazolidin-4-one
  • 5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the piperidinyl group, in particular, may enhance its interaction with biological targets compared to simpler thiazolidinone derivatives.

Properties

Molecular Formula

C21H25FN2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25FN2O3S2/c22-17-8-2-1-6-15(17)14-18-20(27)24(21(28)29-18)12-5-9-19(26)23-11-4-3-7-16(23)10-13-25/h1-2,6,8,14,16,25H,3-5,7,9-13H2/b18-14-

InChI Key

JRAUWYNRIDEGMG-JXAWBTAJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.